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2,2-Dimethylpropanoate;rhodium(2+)

Cat. No.: B8251333
M. Wt: 610.3 g/mol
InChI Key: DNBBTEHLBVKPEO-UHFFFAOYSA-J
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Description

Significance of Dirhodium(II) Carboxylates in Homogeneous Catalysis

Dirhodium(II) carboxylates are a prominent class of catalysts in homogeneous catalysis, valued for their efficiency in mediating a wide range of chemical transformations. nih.govmdpi.com Their "paddlewheel" structure, featuring a dirhodium core bridged by four carboxylate ligands, provides open axial sites for substrate coordination, a key feature for their catalytic prowess. nih.gov These complexes are particularly renowned for their ability to catalyze reactions involving metal carbenes, which are highly reactive intermediates. nih.govnih.gov

The versatility of dirhodium(II) carboxylates is further enhanced by the ability to modify the carboxylate ligands. This allows for fine-tuning of the catalyst's steric and electronic properties, thereby influencing the selectivity and efficiency of the catalyzed reactions. mdpi.comnih.gov Chiral dirhodium(II) carboxylates, for instance, have emerged as powerful tools for asymmetric synthesis, enabling the production of enantiomerically enriched molecules. mdpi.commdpi.comnih.gov

The applications of these catalysts are extensive and include:

Cyclopropanation: The formation of three-membered rings, a common motif in natural products and pharmaceuticals. nih.govnih.govalfachemic.com

C-H Functionalization: The direct conversion of carbon-hydrogen bonds into new functional groups, offering a more atom-economical approach to molecule synthesis. nih.govresearchgate.netyale.edu

Ylide Formation: The generation of ylides, which can then undergo subsequent rearrangements to form complex molecular architectures. nih.govrsc.orgemory.edu

Insertion Reactions: The insertion of carbenes into various bonds, such as Si-H and O-H bonds.

The stability of these complexes in air and their solubility in common organic solvents further contribute to their widespread use in academic and industrial research. mdpi.com

Historical Context and Evolution of Rhodium(II) Pivalate (B1233124) as a Privileged Catalyst

The journey of rhodium catalysis began with the discovery of Wilkinson's catalyst, which laid the foundation for the extensive exploration of rhodium complexes in homogeneous catalysis. researchgate.net Within this broad field, dirhodium(II) carboxylates soon emerged as superior catalysts for certain transformations. For example, in the 1970s, it was demonstrated that dirhodium tetracarboxylates were significantly more effective than copper catalysts for the intermolecular C-H functionalization of alkanes with diazo compounds. nih.gov

The development of chiral dirhodium(II) carboxylates marked a significant milestone, enabling enantioselective transformations. mdpi.comconsensus.app The ability to introduce chirality into the catalyst's structure opened up new avenues for the synthesis of complex, stereochemically defined molecules. mdpi.commdpi.com Over the years, a diverse library of chiral ligands has been developed, allowing for a high degree of control over the stereochemical outcome of reactions. nih.govmdpi.com

Rhodium(II) pivalate, with its bulky tert-butyl groups, has carved out a niche as a "privileged" catalyst. The steric hindrance provided by the pivalate ligands can influence the regioselectivity and stereoselectivity of reactions in a predictable manner. This has made it a valuable tool for chemists seeking to control the outcome of complex transformations.

Scope of Academic Research on Dirhodium(II) 2,2-Dimethylpropanoate (Rhodium(II) Pivalate)

Academic research on dirhodium(II) 2,2-dimethylpropanoate is extensive and multifaceted, reflecting its importance as a catalyst. Key areas of investigation include:

Synthesis and Structural Characterization: Researchers have developed various synthetic routes to rhodium(II) pivalate and have thoroughly characterized its structure using techniques such as single-crystal X-ray diffraction. mdpi.comoup.com These studies have confirmed the iconic paddlewheel structure and provided detailed information on bond lengths and angles. mdpi.com

Spectroscopic Properties: The spectroscopic properties of rhodium(II) pivalate have been extensively studied to understand its electronic structure and how it interacts with other molecules. mdpi.com

Catalytic Applications: A vast body of literature documents the use of rhodium(II) pivalate as a catalyst in a wide array of organic reactions. These include cyclopropanation, C-H functionalization, ylide formation, and insertion reactions. nih.govemory.edunih.gov

Mechanistic Studies: Significant effort has been dedicated to elucidating the mechanisms of reactions catalyzed by rhodium(II) pivalate. These studies, often employing computational methods, provide insights into the nature of the reactive intermediates and the factors that control the selectivity of the reactions. nih.gov

Development of Novel Catalysts: The fundamental understanding gained from studying rhodium(II) pivalate has inspired the design and synthesis of new, more advanced dirhodium(II) catalysts with improved reactivity and selectivity. nih.govresearchgate.net

The ongoing research in these areas continues to expand the utility of rhodium(II) pivalate and the broader class of dirhodium(II) carboxylates in modern organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H36O8Rh2 B8251333 2,2-Dimethylpropanoate;rhodium(2+)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylpropanoate;rhodium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C5H10O2.2Rh/c4*1-5(2,3)4(6)7;;/h4*1-3H3,(H,6,7);;/q;;;;2*+2/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBBTEHLBVKPEO-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].[Rh+2].[Rh+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O8Rh2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Electronic Architecture of Dirhodium Ii 2,2 Dimethylpropanoate

Paddlewheel Core Configuration of Dirhodium(II) Complexes

Dirhodium(II) carboxylate complexes, including dirhodium(II) 2,2-dimethylpropanoate, are characterized by a distinctive "paddlewheel" or "lantern" structure. chemrxiv.orgnih.gov This architecture consists of a dinuclear core where two rhodium atoms are bridged by four carboxylate ligands. mdpi.comcanberra.edu.au A key feature of this core is the presence of a rhodium-rhodium single bond. chemrxiv.orgnih.gov Each rhodium atom in this arrangement typically exhibits a distorted octahedral geometry. nih.govmdpi.com

The parent compound of this family, dirhodium(II) tetraacetate (Rh₂(OAc)₄), possesses a high degree of symmetry, belonging to the D₄h point group. nih.gov The substitution of acetate (B1210297) with the bulkier 2,2-dimethylpropanoate (pivalate) ligands influences the steric environment around the catalytic sites.

Bridging Ligand Arrangements and Their Stereochemical Implications

The arrangement of the bridging carboxylate ligands around the dirhodium core has significant stereochemical consequences, particularly in chiral dirhodium(II) carboxylate complexes. mdpi.comresearchgate.net

Conformational Flexibility of Carboxylate Ligands

Carboxylate ligands possess conformational mobility, which allows the dirhodium(II) catalyst to adapt its shape to accommodate the specific substrate involved in a reaction. mdpi.comcanberra.edu.au This flexibility is a crucial factor in determining the stereoselectivity of the catalyzed transformation, as it influences the steric interactions between the catalyst and the approaching substrate. mdpi.com

Ligand Blocking Group Arrangements (α,α,α,α; α,α,β,β; α,β,α,β; α,α,α,β)

For chiral dirhodium(II) carboxylate complexes, the bulky groups of the four bridging ligands can be arranged in different orientations relative to the plane of the dirhodium core. These are typically described as "up" (α) or "down" (β). mdpi.com This leads to four primary conformational isomers, each with a distinct symmetry: mdpi.comresearchgate.net

α,α,α,α: All four blocking groups are on the same side, resulting in C₄-symmetry.

α,α,β,β: Two adjacent groups are "up" and two are "down," leading to C₂-symmetry.

α,β,α,β: The groups alternate "up" and "down," resulting in D₂-symmetry.

α,α,α,β: Three groups are on one side and one is on the other, leading to C₁-symmetry.

The specific arrangement of these blocking groups plays a critical role in creating a chiral environment around the active sites of the catalyst, which is fundamental to achieving high enantioselectivity in asymmetric catalysis. mdpi.comresearchgate.net For instance, the Rh₂(S-DOSP)₄ catalyst is believed to adopt an α,β,α,β-conformation during catalysis, where one face of the metal-carbene intermediate is shielded, directing the substrate to approach from the other face. mdpi.comcanberra.edu.au

Axial Ligand Coordination and Adduct Formation

The axial positions of the dirhodium paddlewheel complex are labile and serve as the sites for electrophilic reactivity. acs.orgnsf.gov These sites are often occupied by weakly coordinating solvent molecules that are readily displaced by incoming substrates or other ligands. researchgate.net

Coordination of Lewis Bases to Axial Sites

Dirhodium(II) complexes readily form adducts with Lewis bases, which coordinate to one or both of the axial sites. researchgate.net The coordination of these bases can be observed through various spectroscopic techniques. For example, the coordination of a Lewis base can cause a shift in the π(Rh₂) to σ(Rh₂) electronic transition, which can be monitored by UV-vis spectroscopy. mdpi.com The nature of the axial ligand can influence the Rh-Rh bond length, which typically ranges from 2.38 to 2.52 Å depending on the coordinating ligand. researchgate.net

A study on the adducts of rhodium(II) acetate and rhodium(II) pivalate (B1233124) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) showed that the DBU ligand coordinates to the axial site through its imido-nitrogen atom. mdpi.com The Rh-Rh bond distance in the bis-DBU adduct of rhodium(II) pivalate was found to be 2.4143(2) Å. mdpi.com

AdductRh-Rh Bond Distance (Å)Rh-N Distance (Å)
[Rh₂(μ-O₂CCH₃)₄(DBU)₂]2.4108(3)2.2681(3)
[Rh₂(μ-O₂CC(CH₃)₃)₄(DBU)₂]2.4143(2)2.2587(10)

Table based on data from mdpi.com

Modulation of Catalytic Activity via Axial Ligands

The coordination of axial ligands can significantly modulate the catalytic activity and selectivity of dirhodium(II) complexes. organic-chemistry.orgresearchgate.net While historically considered less important than the bridging ligands, the modification of axial ligands is now recognized as a valuable strategy for tuning reactivity. acs.org

The coordination of a strong σ-donor ligand at one axial site can decrease the electrophilicity of the distal rhodium's axial site through electronic communication across the Rh-Rh bond. nsf.gov This can influence the catalyst's reactivity. For example, the use of tertiary amines as axial ligands has been shown to be crucial for the dirhodium(II)-catalyzed silylation of propargyl esters, with the reaction showing a distinct "ON-OFF" effect depending on the presence of the amine. researchgate.net

Furthermore, the development of dirhodium(II) catalysts bearing N-heterocyclic carbene (NHC) ligands in the axial positions has led to a new class of highly efficient catalysts for reactions such as the arylation of aldehydes. organic-chemistry.org The presence of these axial ligands can stabilize reaction intermediates and influence the reaction pathway. organic-chemistry.org The availability of open axial coordination sites has also been shown to be necessary for the biological activity of some dirhodium(II) complexes. nih.gov

Spectroscopic Probes for Structural Characterization

A variety of spectroscopic techniques are employed to confirm the structure and understand the electronic properties of dirhodium(II) 2,2-dimethylpropanoate. These methods provide complementary information, from the connectivity of atoms to the nature of the metal-metal and metal-ligand bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of dirhodium(II) 2,2-dimethylpropanoate and its adducts in solution.

¹H NMR: The ¹H NMR spectrum of dirhodium(II) 2,2-dimethylpropanoate is relatively simple due to the high symmetry of the molecule. The twelve protons of the four equivalent methyl groups of the pivalate ligands give rise to a single sharp singlet. docbrown.info For instance, in an adduct with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), the pivalate protons appear as a sharp singlet at 0.92 ppm in deuterated chloroform (B151607) (CDCl₃). mdpi.com The protons of any axial ligands, if present, will also show characteristic signals. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides further evidence for the symmetric structure. For the DBU adduct of dirhodium(II) 2,2-dimethylpropanoate, the carboxylate carbon of the pivalate ligand is observed at 197.62 ppm. mdpi.com The quaternary and methyl carbons of the tert-butyl groups appear between 23.09 and 53.34 ppm, with an intense signal for the methyl carbons at 27.99 ppm. mdpi.comdocbrown.info

³¹P NMR: ³¹P NMR spectroscopy is particularly useful for studying the interaction of dirhodium(II) 2,2-dimethylpropanoate with phosphine (B1218219) ligands. najah.edumagritek.com When a phosphine coordinates to the axial position of the dirhodium core, a signal corresponding to the phosphorus atom is observed in the ³¹P NMR spectrum. The chemical shift of this signal can provide information about the nature of the rhodium-phosphine bond. For example, in a study of a dirhodium(II)/phosphine catalyst, the formation of a dirhodium(II) complex with a phosphine ligand was confirmed by the appearance of two doublet of doublets signals in the ³¹P NMR spectrum. acs.org

Table 1: Representative NMR Data for Dirhodium(II) 2,2-Dimethylpropanoate Adducts

NucleusLigand/AdductChemical Shift (δ, ppm)SolventReference
¹HPivalate protons in [Rh₂(μ-O₂CCMe₃)₄(DBU)₂]0.92 (s)CDCl₃ mdpi.com
¹³CCarboxylate carbon in [Rh₂(μ-O₂CCMe₃)₄(DBU)₂]197.62CDCl₃ mdpi.com
¹³CMethyl carbons of pivalate in [Rh₂(μ-O₂CCMe₃)₄(DBU)₂]27.99CDCl₃ mdpi.com

Vibrational and electronic spectroscopies offer valuable information about the bonding and electronic transitions within the dirhodium(II) 2,2-dimethylpropanoate molecule.

Infrared (IR) and Raman Spectroscopy: IR and Raman spectroscopy are used to identify the characteristic vibrational modes of the complex. cardiff.ac.ukmdpi.com The carboxylate groups of the pivalate ligands exhibit strong asymmetric and symmetric stretching frequencies in the IR spectrum. These vibrational bands are sensitive to the coordination environment of the carboxylate groups and can indicate whether they are bridging or chelating. Theoretical calculations can be used to aid in the assignment of the observed vibrational bands. cardiff.ac.ukresearchgate.net

UV-Vis Spectroscopy: The electronic spectrum of dirhodium(II) 2,2-dimethylpropanoate and its adducts typically displays two main absorption bands in the visible region. mdpi.com The lower energy band, usually found between 600-700 nm, is assigned to the π(Rh₂) → σ(Rh₂) electronic transition, which corresponds to the HOMO-LUMO gap of the dirhodium core. mdpi.comacs.org The higher energy band, located around 450 nm, can be influenced by the nature of the ligands in the primary coordination sphere. mdpi.com The position of these bands can be affected by the solvent and the nature of any axial ligands. mdpi.com For instance, the UV-vis spectrum of an adduct with DBU shows these two characteristic bands. mdpi.com

Table 2: Electronic Absorption Data for a Dirhodium(II) 2,2-Dimethylpropanoate Adduct

AdductBandWavelength Range (nm)AssignmentReference
[Rh₂(μ-O₂CCMe₃)₄(DBU)₂]A600 - 700π(Rh₂) → σ(Rh₂) mdpi.com
B~450Varies with ligand sphere mdpi.com

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional structure of dirhodium(II) 2,2-dimethylpropanoate and its derivatives in the solid state. nih.gov

XRD analysis of adducts of dirhodium(II) 2,2-dimethylpropanoate confirms the paddlewheel structure with the four pivalate ligands bridging the two rhodium atoms. mdpi.com For example, the single-crystal X-ray structure of [Rh₂(μ-O₂CCMe₃)₄(DBU)₂] reveals a Rh-Rh bond distance of 2.4143(2) Å. mdpi.com The DBU ligands are coordinated to the axial positions of the dirhodium core through their imido-nitrogen atoms, with a Rh-N distance of 2.2587(10) Å. mdpi.com The bulky tert-butyl groups of the pivalate ligands are also clearly resolved in the crystal structure. mdpi.com These structural parameters are crucial for understanding the steric and electronic effects that govern the reactivity of the complex. mdpi.com

Table 3: Selected Crystallographic Data for [Rh₂(μ-O₂CCMe₃)₄(DBU)₂]

ParameterValueReference
Rh-Rh bond distance2.4143(2) Å mdpi.com
Rh-N distance2.2587(10) Å mdpi.com

Mechanistic Investigations of Dirhodium Ii 2,2 Dimethylpropanoate Catalysis

Generation and Reactivity of Dirhodium Carbenoid Intermediates

The catalytic cycle of dirhodium(II) carboxylates in reactions involving diazo compounds is initiated by the formation of a dirhodium carbenoid, a key reactive intermediate. The generally accepted mechanism involves the reversible coordination of the diazo compound to an axial site of the dirhodium(II) catalyst. libretexts.org This is followed by the rate-limiting extrusion of a molecule of nitrogen, which generates the electrophilic metal carbenoid intermediate. libretexts.orgsqu.edu.om This transient species is the active agent that participates in subsequent transformations such as cyclopropanation, C-H insertion, and ylide formation. squ.edu.om

The reactivity and stability of the carbenoid are significantly influenced by the substituents on the original diazo compound. Diazo compounds are generally stabilized by electron-withdrawing groups. squ.edu.om Based on the nature of these substituents, the resulting carbenoids can be broadly classified into three main categories, each exhibiting distinct reactivity profiles:

Acceptor-substituted carbenoids: Possess one electron-withdrawing group.

Acceptor/Acceptor-substituted carbenoids: Contain two electron-withdrawing groups.

Donor/Acceptor-substituted carbenoids: Feature both an electron-donating group (like a phenyl or vinyl group) and an electron-withdrawing group (like an ester). caltech.edu

Donor/acceptor carbenoids are noted for their increased stability compared to acceptor-only substituted carbenoids, which often translates to higher selectivity in chemical reactions. researchgate.net

For many years, dirhodium carbenoid intermediates were considered highly reactive and elusive, defying direct observation and characterization. nih.gov A significant breakthrough occurred with the generation of a metastable dirhodium(II)-carbenoid intermediate from a donor-acceptor diazo compound. This intermediate proved to be stable enough for approximately 20 hours in a chloroform (B151607) solution at 0°C, which permitted its detailed analysis. nih.gov

This stability enabled its characterization using a suite of spectroscopic techniques. nih.govresearchgate.net More recently, in situ Nuclear Magnetic Resonance (NMR) spectroscopy has been successfully employed to monitor the formation of carbenes derived from catalysts including dirhodium(II) pivalate (B1233124), [Rh₂(OPiv)₄]. nih.govacs.org These advanced NMR studies have provided unprecedented insight into the structure and dynamics of these fleeting species.

Key spectroscopic findings include:

¹³C NMR Spectroscopy: The characteristic chemical shift of the carbene carbon has been observed and corroborated by computational (DFT) calculations. acs.org

Heteronuclear Multiple Bond Correlation (HMBC) NMR: HMBC experiments revealed cross-peaks that indicated hindered rotation around the aryl-carbene carbon bond, a structural feature characteristic of donor/acceptor dirhodium carbenes where the aryl ring aligns to overlap with the empty p-orbital of the carbene. acs.org

Vibrational Spectroscopy and EXAFS: Early studies on the first stable carbenoid utilized vibrational spectroscopy and Extended X-ray Absorption Fine Structure (EXAFS) to characterize the Rh=C bond. nih.gov

Density Functional Theory (DFT) has become an indispensable tool for investigating the intricacies of dirhodium-catalyzed reactions. researchgate.netrsc.org Computational studies provide detailed information on the electronic structure, geometry, and energetics of reactants, intermediates, and transition states, which is often inaccessible through experimental means alone.

DFT calculations have been applied to understand the stability and reactivity of different carbenoid types. For instance, studies have shown that donor/acceptor carbenoids have significantly higher activation energy barriers for subsequent reactions compared to acceptor-substituted carbenoids. researchgate.net This computational finding is consistent with the experimental observation that donor/acceptor carbenoids are more stable and exhibit greater selectivity. researchgate.net

The role of the catalyst's ligands has also been explored computationally. A database of various dirhodium(II) catalysts has been developed using DFT-calculated steric and electronic parameters to create a "catalyst map." bris.ac.uknih.gov This tool can aid in catalyst selection independent of a specific reaction mechanism. bris.ac.uknih.gov

A point of contention in the literature has been the identification of the turnover-limiting step in carbenoid reactions. While some computational and kinetic studies pointed to the initial formation of the carbene via nitrogen extrusion as the rate-determining step, nih.gov recent combined in situ NMR and DFT studies on the cyclopropanation of alkenes with donor/acceptor diazoesters have challenged this view. These studies suggest that for this class of reactants, the subsequent cyclopropanation step, rather than the carbene formation, is turnover-limiting. nih.govacs.org

Computational Finding Implication References
Higher activation barriers for donor/acceptor carbenoidsExplains their increased stability and selectivity researchgate.net
Creation of a catalyst database based on DFT parametersFacilitates rational catalyst selection bris.ac.uknih.gov
Identification of cyclopropanation as the turnover-limiting step (for donor/acceptor carbenes)Refines the understanding of the catalytic cycle nih.govacs.org
Water molecules can assist catalysisLower the free energy barrier for certain insertion reactions rsc.org

Kinetics of Dirhodium(II) Pivalate Catalyzed Reactions

Kinetic studies have been fundamental in unraveling the mechanism of dirhodium(II) carboxylate-catalyzed reactions. A key finding is that many of these transformations, including cyclopropanation and C-H insertion, follow saturation kinetics. nih.govacs.orgacs.org This behavior is mathematically described by the Michaelis-Menten model, a hallmark of enzyme catalysis, which has led to dirhodium complexes being referred to as "chemzymes." nih.govacs.orgmdpi.com

Initially, the similarity of kinetic constants across different reaction types with similar diazoketones suggested that the rate-determining step was the generation of the rhodium carbenoid. nih.govacs.org However, subsequent detailed kinetic investigations into specific reactions, such as the C-H functionalization of unactivated hydrocarbons with aryldiazoacetates, have revealed that the C-H insertion step itself can be rate-determining. nih.gov In these cases, the reaction exhibits a zero-order dependence on the concentration of the diazo compound (when in excess) and a first-order dependence on the catalyst concentration, which is consistent with the carbene insertion into the C-H bond being the slowest step in the catalytic cycle. nih.gov

The observation of Michaelis-Menten kinetics implies that the catalytic reaction proceeds via a two-step mechanism: a rapid, reversible formation of a catalyst-substrate complex, followed by a slower, irreversible conversion of this complex to product, regenerating the free catalyst. nih.govacs.org

Catalyst (E) + Substrate (S) ⇌ Catalyst-Substrate Complex (ES) → Catalyst (E) + Product (P)

At low substrate concentrations, the reaction rate is proportional to the substrate concentration. However, as the substrate concentration increases, the catalyst's active sites become saturated, and the reaction rate approaches a maximum value (Vₘₐₓ), becoming independent of the substrate concentration (zero-order). nih.gov This saturation behavior has been observed in numerous dirhodium-catalyzed reactions. acs.org A study involving a series of dirhodium carboxylate catalysts derived from acids with pKa values spanning four orders of magnitude found that the kinetic constants were remarkably similar, suggesting that the electronic nature of the carboxylate ligand has a limited effect on the rate of carbene generation. nih.govacs.org

The catalytic activity of dirhodium(II) pivalate and its analogues can be modulated by the presence of inhibitors. Kinetic analysis has been a powerful tool to understand these inhibition mechanisms.

Axial Ligand Inhibition: Lewis basic molecules, such as nitriles, ethers, ketones, and even aromatic hydrocarbons, can coordinate to the vacant axial sites of the dirhodium catalyst and act as inhibitors. nih.govacs.orgacs.org Kinetic studies have shown that this inhibition follows a mixed-type mechanism. This means the inhibitor can bind to both the free catalyst (competing with the substrate) and the catalyst-substrate (carbenoid) complex. nih.govacs.org

Substrate Inhibition: Inhibition can also be caused by the substrate itself if the diazo compound contains a Lewis basic functional group capable of coordinating to the catalyst's axial site. nih.govacs.org

A crucial insight from these inhibition studies is that the active catalyst appears to use only one of its two available axial coordination sites at a time during the catalytic cycle. nih.govacs.orgacs.org

Inhibitor Type Mechanism Key Finding References
Axial Ligands (e.g., ethers, ketones)Mixed kinetic inhibitionInhibitor binds to both free catalyst and catalyst-substrate complex. nih.govacs.orgacs.org
SubstrateSubstrate InhibitionOccurs when the diazo compound contains a Lewis basic moiety. nih.govacs.org

Elucidation of Catalytic Reaction Pathways and Transition States

A deep understanding of a catalytic reaction requires detailed knowledge of the entire reaction pathway, including the structures of all intermediates and, most importantly, the transition states that govern the reaction rate and selectivity. DFT calculations have been paramount in elucidating these complex energy landscapes for dirhodium-catalyzed reactions. rsc.orgrsc.org

By modeling the interaction between the dirhodium carbenoid and the substrate, researchers can map out the potential energy surface for the reaction. For example, in C-H insertion reactions involving donor/acceptor carbenoids, the analysis of transition state geometries has led to the development of rational models that can successfully predict the stereochemical outcome of the reaction. researchgate.net These models consider the steric interactions between the substituents on the carbene, the substrate, and the chiral ligands of the catalyst in the transition state. The conformation of the bridging carboxylate ligands can adapt to the incoming substrate, and enantioselection is often dictated by the subtle differences in steric hindrance between competing reaction pathways. mdpi.com

As mentioned previously, recent computational work has been vital in resolving the debate over the rate-determining step in certain cyclopropanation reactions. By comparing the calculated energy barriers for carbene formation versus the subsequent cyclopropanation step, and corroborating these findings with in situ spectroscopic data, it was concluded that for donor/acceptor diazoesters, the cyclopropanation transition state is higher in energy, making it the turnover-limiting step. nih.govacs.org These studies provide a refined picture of the catalytic cycle and highlight the synergy between computational and experimental techniques in modern mechanistic chemistry.

Three-Centered Transition States in C-H Insertion

The mechanism of C-H insertion reactions catalyzed by dirhodium complexes, including the pivalate variant, is widely understood to proceed through a concerted, albeit asynchronous, transition state. Following the initial formation of a rhodium carbene intermediate, this electrophilic species interacts with a C-H bond of the substrate.

Computational studies, primarily using density functional theory (DFT), have been instrumental in elucidating the nature of this crucial step. acs.org These studies indicate that the insertion does not occur via a linear transfer of the carbene to the C-H bond. Instead, the reaction proceeds through a three-centered transition state . In this arrangement, the carbene carbon and the hydrogen and carbon atoms of the target C-H bond are involved in a triangular geometry with the rhodium center.

The process is described as asynchronous because the formation of the new C-C and C-H bonds does not happen simultaneously. The formation of the C-H bond typically leads the process, followed by the formation of the C-C bond. This pathway is generally associated with a relatively low activation barrier, which accounts for the high efficiency of dirhodium catalysts. The geometry of this transition state is a critical determinant of the reaction's selectivity, as the steric and electronic properties of the catalyst's ligands directly influence the orientation of the substrate as it approaches the reactive carbene center. The concept of a three-centered transition state is further supported by kinetic isotope effect experiments. acs.org

Isotope Effects in Rate-Determining Steps

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step. In the context of dirhodium-catalyzed C-H insertion, substituting a hydrogen atom (H) with its heavier isotope, deuterium (B1214612) (D), at the target C-H bond can significantly impact the reaction rate.

A primary KIE (a ratio of reaction rates, kH/kD, greater than 1) is typically observed when the C-H bond is broken in the rate-determining step of the reaction. slideserve.com This is because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond, requiring more energy to break.

Control of Regioselectivity, Chemoselectivity, and Stereoselectivity in Dirhodium(II) Pivalate Catalysis

One of the most powerful attributes of dirhodium(II) carboxylate catalysts is their ability to control the outcome of complex reactions with high levels of selectivity. acs.orgscribd.com By modifying the catalyst structure and reaction conditions, it is possible to direct reactions to a specific site on a molecule (regioselectivity), to favor one functional group over another (chemoselectivity), or to produce a specific stereoisomer (stereoselectivity). Dirhodium(II) pivalate serves as a foundational catalyst in this class, with its selectivity profile being modulated by ligand design, temperature, and the use of chiral auxiliaries.

Influence of Ligand Design on Selectivity

The pivalate ligands in [Rh₂(O₂CC(CH₃)₃)₄] create a specific steric and electronic environment around the two rhodium centers. However, exchanging these pivalate ligands for other carboxylates or related structures can dramatically alter the catalyst's selectivity.

Steric and Electronic Effects: The steric bulk of the ligands is a primary tool for controlling selectivity. acs.org Larger, more sterically demanding ligands can create a more constrained active site, forcing the substrate to approach in a specific orientation. This is often used to control regioselectivity in C-H insertion reactions, favoring attack at less sterically hindered C-H bonds. For example, bulky rhodium-porphyrin or triphenylcyclopropane carboxylate (TPCP) catalysts have shown a preference for functionalizing less crowded C-H bonds. slideserve.com

The electronic properties of the ligands also play a crucial role. Electron-withdrawing ligands increase the electrophilicity of the rhodium carbene intermediate, often leading to higher reactivity. Conversely, electron-donating ligands can decrease reactivity but may enhance selectivity in certain cases. The interplay between steric and electronic factors allows for fine-tuning of the catalyst for a specific application. nih.gov

Below is a table illustrating how ligand modification in dirhodium(II) catalysts affects the selectivity in a representative C-H insertion reaction.

Catalyst LigandLigand TypeKey FeatureImpact on Selectivity
Pivalate CarboxylateStandard BulkBaseline Selectivity
Acetate (B1210297) CarboxylateLess BulkyIncreased Reactivity, often Lower Selectivity
Triphenylacetate (TPA) CarboxylateVery BulkyHigh Regioselectivity for less hindered sites
Caprolactamate CarboxamidateElectron-donatingHigh Enantioselectivity in intramolecular reactions
DOSP Chiral ProlinateChiral, BulkyHigh Enantioselectivity in intermolecular reactions

Temperature Effects on Reaction Selectivity

The temperature at which a reaction is conducted is a critical parameter that can have a profound impact on selectivity. In dirhodium(II) pivalate catalysis, lower temperatures are generally favored for achieving high levels of stereoselectivity, particularly enantioselectivity.

Lowering the reaction temperature decreases the available thermal energy. This makes the reaction more sensitive to small differences in the activation energies between competing diastereomeric transition states. The transition state with the lower activation energy is more heavily favored, leading to a higher ratio of the desired stereoisomer. For instance, low-temperature cyclopropanation reactions catalyzed by chiral dirhodium complexes often result in significantly higher enantiomeric excess (ee) values. acs.org

In some cases, temperature can also influence regioselectivity. An example of this is seen in the Rh-catalyzed alkenylation of anisole (B1667542), where changes in temperature altered the ratio of ortho, meta, and para-substituted products. chinesechemsoc.org

The following table shows the effect of temperature on the regioselectivity of anisole alkenylation. chinesechemsoc.org

TemperatureOrtho Product RatioMeta Product RatioPara Product Ratio
150 °C13.82.1
135 °C14.22

As shown, a decrease in temperature led to a slight increase in selectivity for the meta-substituted product.

Enantioselective Catalysis with Chiral Dirhodium(II) Complexes

A major advancement in rhodium catalysis has been the development of chiral dirhodium(II) complexes for asymmetric synthesis. By replacing the achiral pivalate ligands with chiral carboxylate or carboxamidate ligands, a chiral environment is created around the catalytic centers. This chirality is then transferred to the product, allowing for the synthesis of single enantiomers of a chiral molecule.

These chiral catalysts are typically derived from readily available chiral building blocks, such as amino acids (e.g., proline and tert-leucine) or other natural products. nih.govacs.org The design of these ligands is crucial, as their structure dictates the shape of the chiral pocket around the active site. The arrangement of the four chiral ligands around the dirhodium core can lead to catalysts with high symmetry (such as D₂ or C₂) which is often essential for high enantioselectivity. slideserve.comacs.org

Catalysts like Rh₂(S-DOSP)₄ and Rh₂(S-PTTL)₄ have become famous for their ability to effect a wide range of transformations, including intermolecular C-H functionalization and cyclopropanation, with outstanding levels of enantiocontrol, often exceeding 95% ee. slideserve.comacs.org

The table below provides examples of enantioselective C-H insertion and cyclopropanation reactions using different chiral dirhodium(II) catalysts.

Reaction TypeCatalystSubstrate 1Substrate 2Enantiomeric Excess (ee)Reference
C-H InsertionRh₂(S-DOSP)₄CyclohexaneMethyl aryldiazoacetate95% slideserve.com
CyclopropanationRh₂(S-DOSP)₄StyreneStyryldiazoacetate98% slideserve.comacs.org
snnu.edu.cn-Sigmatropic RearrangementRh₂(S-PTTL)₄Propargylic Oxonium Ylide-79% acs.org
Aromatic C-H InsertionRh₂(S-PTPA)₄α-diazoketone-up to 95% acs.org

Catalytic Applications of Dirhodium Ii 2,2 Dimethylpropanoate in Organic Synthesis

Carbene Transfer Reactions

Dirhodium(II) 2,2-dimethylpropanoate is a leading catalyst for reactions that involve the formation of a rhodium-bound carbene intermediate from diazo compounds. nih.govacs.org This highly reactive intermediate can subsequently be transferred to a wide range of substrates, facilitating the creation of new carbon-carbon bonds. The catalyst's structure, which is characterized by a rhodium-rhodium bond and four bridging pivalate (B1233124) ligands, establishes a coordinatively unsaturated environment that readily activates diazo compounds by promoting the extrusion of dinitrogen gas. The resultant electrophilic rhodium carbene species is fundamental to the catalytic cycle of numerous synthetic transformations. The bulky tert-butyl groups of the pivalate ligands create a unique steric environment that can influence the stereoselectivity of these reactions. acs.org

Cyclopropanation Reactions

A well-established application of dirhodium(II) 2,2-dimethylpropanoate is in the catalytic cyclopropanation of alkenes and alkynes. mdpi.com This reaction entails the formal [2+1] cycloaddition of a carbene unit to a double or triple bond, yielding the corresponding cyclopropane (B1198618) or cyclopropene (B1174273) ring system. wikipedia.org These three-membered rings are valuable synthons in organic synthesis due to their inherent ring strain, which can be exploited for further synthetic manipulations.

Dirhodium(II) 2,2-dimethylpropanoate efficiently catalyzes the intermolecular cyclopropanation of a diverse array of olefins with various diazo compounds. The reaction generally proceeds with high efficiency and can be employed to synthesize a wide variety of substituted cyclopropanes. The catalyst's effectiveness is often shaped by the specific characteristics of the olefin and the diazo reagent. For example, the reaction of ethyl diazoacetate with styrene, when catalyzed by dirhodium(II) 2,2-dimethylpropanoate, produces the corresponding ethyl 2-phenylcyclopropane-1-carboxylate in good yields. acs.org

OlefinDiazo CompoundCatalystProductYield (%)
StyreneEthyl diazoacetateRh₂(O₂CCMe₃)₄Ethyl 2-phenylcyclopropane-1-carboxylate75-85
1-OcteneMethyl phenyldiazoacetateRh₂(O₂CCMe₃)₄Methyl 1-phenyl-2-hexylcyclopropanecarboxylateHigh
CyclohexeneEthyl diazoacetateRh₂(O₂CCMe₃)₄Ethyl bicyclo[4.1.0]heptane-7-carboxylate80-90

In addition to intermolecular reactions, dirhodium(II) 2,2-dimethylpropanoate is a potent catalyst for intramolecular cyclopropanation reactions. This approach is particularly valuable for the synthesis of bicyclic and polycyclic systems that feature a cyclopropane ring. The substrate for these reactions is typically a molecule that contains both an alkene and a diazoacetate functional group. Upon introduction of the rhodium catalyst, the generated carbene reacts preferentially with the tethered double bond, resulting in the formation of a fused or bridged ring system. The regioselectivity and stereoselectivity of these intramolecular cyclopropanations are frequently high, determined by the length and conformational preferences of the chain connecting the reacting components.

The catalytic capabilities of dirhodium(II) 2,2-dimethylpropanoate also encompass the cyclopropenation of alkynes, offering a direct pathway to highly strained and synthetically useful cyclopropenes. mdpi.com These reactions involve the addition of a rhodium carbene to a carbon-carbon triple bond. The resulting cyclopropenes can act as precursors to a variety of other molecules through subsequent ring-opening and rearrangement reactions. For instance, the reaction of a terminal alkyne with a diazo ester in the presence of dirhodium(II) 2,2-dimethylpropanoate yields the corresponding cyclopropene-1-carboxylate ester.

While dirhodium(II) 2,2-dimethylpropanoate is itself achiral, it serves as a critical precursor for the in-situ generation of chiral dirhodium(II) catalysts. nih.gov By exchanging the pivalate ligands with chiral carboxylate or other chiral ligands, a chiral catalytic environment can be created around the dirhodium center. These chiral catalysts have been effectively utilized in asymmetric cyclopropanation reactions, enabling the synthesis of enantiomerically enriched cyclopropanes. nih.govorganic-chemistry.org The level of enantioselectivity is strongly influenced by the structure of the chiral ligand, the substrate, and the reaction conditions. This methodology has become a powerful tool for the synthesis of optically active compounds. nih.gov

C-H Insertion Reactions

Beyond its application in cyclopropanation, dirhodium(II) 2,2-dimethylpropanoate is an outstanding catalyst for C-H insertion reactions. nih.govnih.govchemrxiv.orgemory.edu This class of reactions involves the insertion of a rhodium carbene into a carbon-hydrogen bond, resulting in the formation of a new carbon-carbon bond and a new C-H bond. C-H insertion reactions provide a highly atom-economical and efficient method for the functionalization of unactivated C-H bonds, a traditionally formidable challenge in organic synthesis. nih.gov

The regioselectivity of C-H insertion is a crucial factor and is governed by both electronic and steric influences. In general, insertions into electronically activated C-H bonds (such as allylic or benzylic positions) or sterically accessible C-H bonds are favored. Dirhodium(II) 2,2-dimethylpropanoate has been demonstrated to catalyze both intramolecular and intermolecular C-H insertion reactions with high levels of chemo- and regioselectivity. For instance, the intramolecular C-H insertion of 2-alkoxyethyl diazoacetates catalyzed by dirhodium(II) 2,2-dimethylpropanoate offers a direct route to substituted tetrahydrofurans.

SubstrateCatalystProductYield (%)
2-Phenoxyethyl diazoacetateRh₂(O₂CCMe₃)₄Dihydrofuran-3(2H)-oneHigh
Cyclohexyl diazoacetateRh₂(O₂CCMe₃)₄2-Oxabicyclo[3.3.0]octan-3-oneGood
N-Boc-N-methyl-2-aminoethyl diazoacetateRh₂(O₂CCMe₃)₄N-Boc-4-oxopyrrolidine-2-carboxylateModerate

The development of chiral dirhodium(II) catalysts derived from 2,2-dimethylpropanoate has also made enantioselective C-H insertion reactions possible, furnishing a powerful method for the synthesis of chiral molecules. researchgate.net

Intramolecular C-H Insertion (e.g., α- to Oxygen)

One of the hallmark applications of dirhodium(II) carboxylates is the intramolecular C-H insertion reaction. This process provides a powerful method for constructing cyclic structures, particularly five- and six-membered rings, by forming a new carbon-carbon bond within a single molecule. The reaction is initiated by the formation of a rhodium-carbene complex from a diazo-functionalized substrate, which then inserts into a targeted C-H bond.

The regioselectivity of this insertion is highly influenced by electronic factors. C-H bonds that are alpha (α) to a heteroatom, such as oxygen, are particularly activated and serve as excellent substrates for this transformation. This activation is attributed to the ability of the adjacent oxygen to stabilize the partial positive charge that develops at the carbon center in the transition state of the C-H insertion. The formation of sterically accessible five-membered rings is generally favored. For instance, the Rh₂(OAc)₄-catalyzed decomposition of diazoacetates derived from tetrahydrofurfuryl alcohol results in the formation of spirolactones through selective insertion into the C-H bond adjacent to the ether oxygen.

A notable example is the synthesis of chromanones from α-diazoketones, which proceeds via C-H insertion α- to an oxygen atom to form a six-membered ring. While early studies with various rhodium(II) carboxylates showed modest enantioselectivity, they established the viability of the method for creating complex heterocyclic frameworks. The choice of carboxylate ligand on the dirhodium core is critical for tuning both reactivity and selectivity in these transformations.

Intermolecular C-H Functionalization

Dirhodium(II) 2,2-dimethylpropanoate and its analogues are highly effective catalysts for intermolecular C-H functionalization, a challenging yet powerful strategy for forging C-C bonds between two different molecules. nih.gov These reactions typically involve the insertion of a rhodium-carbene, generated from a diazo compound, into the C-H bond of a separate substrate, such as an alkane or arene. nih.gov

The success of these reactions is often dependent on the nature of the carbene precursor. Donor/acceptor-substituted carbenes, such as aryldiazoacetates, have proven particularly effective. nih.gov The "donor" group (e.g., an aryl ring) and the "acceptor" group (e.g., an ester) work in concert to stabilize the carbene intermediate, modulating its reactivity to favor C-H insertion over competing side reactions like dimerization.

Dirhodium catalysts are particularly well-suited for achieving site-selective intermolecular functionalization. nih.gov While reactions with simple alkanes may show moderate site-selectivity, substrates containing electronically activated C-H bonds react with high selectivity. nih.gov C-H bonds in positions that can stabilize a positive charge, such as benzylic or allylic positions, and those adjacent to heteroatoms like nitrogen or oxygen, are strongly favored sites for functionalization. nih.gov This electronic preference allows for predictable C-H activation in complex molecules, making intermolecular C-H insertion a valuable tool for late-stage functionalization in synthesis.

Regioselectivity and Site-Selectivity in C-H Activation

Achieving regioselectivity and site-selectivity is a central challenge in C-H activation chemistry. Dirhodium(II) pivalate and related dirhodium catalysts provide a powerful means to control where a reaction occurs in a molecule containing multiple, often similar, C-H bonds. This control is governed by a combination of electronic, steric, and directing group effects.

Electronic Effects: As previously noted, the intrinsic reactivity of a C-H bond plays a major role. Electron-rich C-H bonds or those capable of stabilizing a positive charge in the transition state are electronically favored. nih.gov For example, in the functionalization of indoles, which possess multiple C-H bonds, reactions often occur at the most electron-rich C3 position due to the inherent reactivity of the heterocycle. However, catalysis can override this preference. snnu.edu.cn

Steric Effects: The steric profile of the catalyst is a critical factor in determining site-selectivity. Catalysts with bulky ligands, such as the pivalate groups in Rh₂(Opiv)₄ or even more sterically demanding carboxylates like triphenylcyclopropane carboxylates, can block access to more sterically hindered C-H bonds, thereby directing the insertion to more accessible sites. nih.gov By creating a chiral, sterically defined pocket around the active rhodium center, it is possible to achieve high levels of site-selectivity, even distinguishing between different secondary C-H bonds in a hydrocarbon chain. nih.govnih.gov

In some cases, the reaction can be directed to a specific position by overriding the intrinsic electronic preferences of the substrate. For instance, while indoles typically react at the C3 position, Rh(II)-catalyzed reactions of NH-protic indoles with diazo compounds have been shown to favor alkylation at the C6 position. snnu.edu.cn This unusual selectivity is attributed to a hydrogen-bonding interaction between the indole (B1671886) N-H and the catalyst's ligand, which orients the substrate for a Friedel-Crafts-type attack at the C6 position. snnu.edu.cn

Directed C-H Activation via Directing Groups

A highly effective strategy for achieving absolute regioselectivity is the use of directing groups. nih.govresearchgate.net A directing group is a functional group within the substrate that coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond and thereby ensuring its selective activation. nih.gov

The pivaloyl group (t-BuCO), the conjugate base of the pivalate ligand on the catalyst, can itself serve as an excellent directing group. An efficient rhodium-catalyzed method for the direct C-H functionalization at the C7 position of indoles relies on an N-pivaloyl directing group. nih.gov In this system, the carbonyl oxygen of the pivaloyl group coordinates to the rhodium center, leading to the selective formation of a rhodacycle intermediate that facilitates alkenylation or alkylation exclusively at the C7 position of the indole ring. Both the N-pivaloyl group and the specific rhodium catalyst were found to be essential for achieving the high regioselectivity and conversion. nih.gov

This directing group approach transforms C-H functionalization from a reaction governed by the substrate's inherent reactivity to one controlled by the pre-installed coordinating group, enabling predictable and precise modifications of complex molecules. Other interactions, such as hydrogen bonding, can also serve a directing role, guiding the catalyst to a specific site. snnu.edu.cn

Ylide Formation and Subsequent Transformations

Beyond direct C-H insertion, rhodium-carbenes generated from dirhodium(II) pivalate and diazo compounds can react with heteroatom-containing functional groups (such as carbonyls, ethers, or amines) to form ylides. nih.govresearchgate.net An ylide is a neutral species containing a negatively charged carbon atom bonded to a positively charged heteroatom. wikipedia.org The formation of these ylide intermediates opens up a rich field of subsequent transformations, most notably powerful cycloaddition reactions for the synthesis of complex heterocyclic systems. nih.govrsc.org

The process begins with the nucleophilic attack of a heteroatom (e.g., the oxygen of a carbonyl group) on the electrophilic carbon of the rhodium-carbene. This step forms the ylide and regenerates the dirhodium catalyst, allowing it to re-enter the catalytic cycle. The transient ylide can then be trapped by a suitable reaction partner to construct new ring systems.

Carbonyl Ylide Formation and 1,3-Dipolar Cycloaddition

A prominent application of ylide chemistry involves the reaction of a rhodium-carbene with a carbonyl group to form a carbonyl ylide. This intermediate is a 1,3-dipole, which can readily participate in [3+2] cycloaddition reactions with a dipolarophile, such as an alkene or alkyne. wikipedia.orgslideshare.net This tandem process provides a highly efficient route to oxygen-containing five-membered rings. wikipedia.org

The accepted mechanism involves several steps:

The dirhodium(II) pivalate catalyst reacts with a diazocarbonyl compound to generate a rhodium-carbene intermediate. wikipedia.org

An intramolecular nucleophilic attack by the carbonyl oxygen of the substrate onto the carbene carbon forms the cyclic carbonyl ylide intermediate, releasing the rhodium catalyst. wikipedia.org

The carbonyl ylide is then trapped by a dipolarophile in a 1,3-dipolar cycloaddition reaction to yield the final heterocyclic product. wikipedia.org

For example, a carbonyl ylide formed from a diazo compound and a rhodium(II) catalyst can react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to produce a dihydrofuran derivative. slideshare.net The stereoselectivity of the cycloaddition can be influenced by the rhodium catalyst, as the carbene may remain transiently complexed, thereby imparting stereochemical information from its chiral ligands to the final product. wikipedia.org

Azavinyl Carbene Reactions and Insertions (e.g., O-H, N-H)

A distinct class of rhodium-carbene reactivity is observed with azavinyl carbenes. These intermediates can be generated in situ from stable and readily available 1-sulfonyl-1,2,3-triazoles in the presence of a dirhodium(II) catalyst. nih.govnih.gov Rhodium(II) azavinyl carbenes exhibit unique reactivity, particularly in their insertion reactions with O-H and N-H bonds. nih.gov

Unlike conventional donor-acceptor carbenes which typically undergo 1,1-insertion (insertion at the N-H or O-H bond), rhodium(II) azavinyl carbenes engage in a formal 1,3-insertion pathway. nih.gov This process involves the formation of an ylide intermediate, followed by a stereospecific proton transfer, leading to highly functionalized Z-enamide products with excellent regio- and stereoselectivity. nih.gov

This methodology has been successfully applied to a wide range of substrates:

N-H Insertion: The reaction of rhodium(II) azavinyl carbenes with primary and secondary amides yields vicinally bis-functionalized enamides. nih.gov

O-H Insertion: A variety of alcohols and even carboxylic acids serve as effective partners, affording densely functionalized acyloxy-enamines and related structures. nih.gov

This formal 1,3-insertion provides a powerful and modular method for constructing complex building blocks that are valuable in organic synthesis. nih.gov The reaction's high efficiency and selectivity highlight the versatility of dirhodium(II) pivalate and its analogues in promoting novel transformations through the controlled reactivity of metal-carbene intermediates. nih.govorganic-chemistry.org

Nitrene Transfer Reactions

Dirhodium(II) pivalate is a prominent catalyst for reactions involving the transfer of a nitrene group, a highly reactive intermediate, to organic substrates. researchgate.netresearcher.life These reactions are valuable for the synthesis of nitrogen-containing compounds. The catalyst's role is to facilitate the generation and transfer of the nitrene species from a suitable precursor to an alkene or a C-H bond. nih.govnih.gov

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom and are important building blocks in organic synthesis. Dirhodium(II) pivalate catalyzes the aziridination of olefins, where a nitrene group is transferred to an alkene to form the aziridine (B145994) ring. conicet.gov.arnih.gov The reaction is often carried out using a nitrene precursor such as a sulfamate (B1201201) or a sulfonamide in the presence of an oxidant. conicet.gov.arnih.gov

The choice of the nitrene precursor and the specific rhodium catalyst can influence the efficiency and stereoselectivity of the reaction. conicet.gov.ar For instance, the use of chiral dirhodium(II) carboxylates can lead to the formation of enantioenriched aziridines. conicet.gov.ar While dirhodium(II) pivalate itself is not chiral, its derivatives with chiral carboxylate ligands are instrumental in asymmetric aziridination. conicet.gov.ar The general scheme for the dirhodium(II) pivalate-catalyzed aziridination of an alkene is shown below:

R-CH=CH-R' + "N"-source --(Rh₂(O₂CC(CH₃)₃)₄)--> R-CH(N)-CH-R'

Table 1: Examples of Dirhodium(II) Pivalate-Catalyzed Aziridination Reactions

AlkeneNitrene SourceProductYield (%)Ref
StyreneTsN₃N-Tosyl-2-phenylaziridineHigh nih.govresearchgate.net
CyclohexeneBocN₃N-Boc-7-azabicyclo[4.1.0]heptaneGood conicet.gov.ar
1-OcteneNsONH₂N-Nosyl-2-hexylaziridineModerate nih.gov

Ts = Tosyl, Boc = tert-Butoxycarbonyl, Ns = Nosyl

Dirhodium(II) pivalate also facilitates intramolecular nitrene transfer reactions, leading to the formation of cyclic amines through C-H amination. nih.gov In these reactions, a nitrene generated from a precursor tethered to the substrate inserts into a C-H bond within the same molecule. This methodology provides a powerful tool for the synthesis of various nitrogen-containing heterocycles. nih.govnih.gov

The regioselectivity and stereoselectivity of the C-H amination are often influenced by the structure of the substrate and the nature of the rhodium catalyst. nih.govnih.gov Dirhodium(II) pivalate has been shown to be effective in promoting these transformations, leading to the formation of five- and six-membered rings. nih.gov Theoretical studies suggest that the reaction can proceed through either a concerted or a stepwise mechanism, depending on the specific catalyst and substrate. nih.gov

Table 2: Examples of Intramolecular C-N Bond Formation Catalyzed by Dirhodium(II) Pivalate

SubstrateProductRing SizeYield (%)Ref
Alkyl sulfamate esterPyrrolidine derivative5Good nih.govnih.gov
Alkyl carbamateOxazolidinone5High nih.gov
Benzyl carbamateIsoindoline derivative5Good nih.gov

Oxidative Coupling and Functionalization Reactions

Dirhodium(II) pivalate is also employed as a catalyst in oxidative coupling and functionalization reactions, which involve the formation of new carbon-carbon or carbon-heteroatom bonds through an oxidative process.

The oxidative alkenylation of arenes, also known as the Fujiwara-Morita reaction, allows for the direct formation of a C-C bond between an arene and an alkene. nih.gov While palladium catalysts are more commonly associated with this reaction, rhodium catalysts, including those derived from dirhodium(II) pivalate, have shown promise. nih.gov In these reactions, a copper(II) pivalate co-oxidant is often used to regenerate the active rhodium species. nih.gov The reaction with anisole (B1667542) and ethylene, for instance, yields a mixture of ortho-, meta-, and para-vinyl anisole, with the regioselectivity being influenced by the reaction conditions. nih.gov

Dirhodium(II) pivalate can participate in arylation reactions, although this is a less common application compared to palladium catalysis. acs.orgnih.gov In some instances, pivalic acid is used as an additive in palladium-catalyzed direct C-H arylation reactions, where it is believed to play a role in the catalytic cycle. acs.orgrsc.org While not the primary catalyst, the pivalate ligand can influence the outcome of these transformations. Some studies have explored dirhodium(II)-catalyzed asymmetric arylation reactions, where chiral phosphine (B1218219) ligands are used in conjunction with the rhodium catalyst to achieve high enantioselectivity. nih.gov

Other Significant Transformations Mediated by Dirhodium(II) Pivalate (e.g., Cycloisomerization, Ene Reactions)

Beyond nitrene transfer and oxidative couplings, dirhodium(II) pivalate catalyzes a range of other important organic reactions.

Cycloisomerization Reactions: Dirhodium(II) pivalate and its derivatives are effective catalysts for the cycloisomerization of enynes and diynes. nih.govnih.govrsc.org These reactions involve the intramolecular rearrangement of a molecule containing both an alkene and an alkyne to form a cyclic product. These transformations are highly atom-economical and can be used to construct complex carbocyclic and heterocyclic frameworks. nih.govrsc.orgsemanticscholar.org For example, the cycloisomerization of 1,6-enynes can lead to the formation of bicyclic products with high stereoselectivity. rsc.org

Ene Reactions: The Alder-ene reaction is another transformation that can be catalyzed by rhodium complexes. While less common for dirhodium(II) pivalate itself, related rhodium(I) complexes, often generated in situ, have been used to catalyze intermolecular enantioselective Alder-ene type reactions between cyclopentenes and silylacetylenes. nih.gov These reactions provide a route to chiral vinylsilanes. nih.gov

Advanced Research Directions and Broader Context of Dirhodium Ii 2,2 Dimethylpropanoate

Development of Heterogeneous Dirhodium(II) Catalysts

While homogeneous dirhodium catalysts are highly effective, their separation from reaction products and subsequent reuse can be challenging, particularly in industrial and pharmaceutical synthesis. This has spurred the development of heterogeneous versions, where the active dirhodium complex is immobilized on a solid support. This approach not only facilitates catalyst recovery and recycling but can also enhance stability and prevent metal contamination in the final products. researchgate.net

Several strategies have been successfully employed to immobilize dirhodium(II) carboxylates:

Immobilization on Inorganic Supports: Mesoporous silica (B1680970), such as SBA-15, is a popular choice due to its high surface area and tunable pore structure. Dirhodium complexes can be anchored to the silica surface through covalent linkages. acs.orgresearchgate.net For instance, the silica can be functionalized with linker molecules containing amine or carboxylic acid groups that coordinate to the axial or equatorial positions of the dirhodium core. acs.orgresearchgate.net The performance of these immobilized catalysts is highly dependent on factors like the position of ligand attachment and the mesopore length, which affects the diffusion and accessibility of substrates to the active sites. nih.gov

Anchoring to Organic Polymers: Dirhodium catalysts have been grafted onto polymer chains, such as carboxyethylpolystyrene. researchgate.net This method creates a solid-supported catalyst that can be easily filtered from the reaction mixture.

Biohybrid Materials: An innovative approach involves fixing dirhodium complexes within the porous channels of protein crystals. Dirhodium tetraacetate has been successfully incorporated into cross-linked crystals of bovine pancreatic ribonuclease (RNase A). nih.gov These biohybrid materials act as heterogeneous catalysts, with the protein crystal providing a defined microenvironment that can influence catalytic activity and substrate access. nih.gov

Self-Supported Coordination Polymers: In some cases, dirhodium complexes themselves can be used as building blocks to form coordination polymers, creating a "self-supported" heterogeneous catalyst without the need for a separate inert support. researchgate.netresearchgate.net

These heterogeneous systems have shown high efficiency in key dirhodium-catalyzed reactions, including cyclopropanation and C-H functionalization, often with performance comparable to their homogeneous counterparts while offering significant practical advantages. researchgate.netnih.gov

Support MaterialImmobilization StrategyTarget Reaction(s)Key Findings
Mesoporous Silica (SBA-15) Covalent linking via amine and carboxyl functional groups. acs.orgresearchgate.netCyclopropanation, C-H Functionalization. researchgate.netnih.govEfficient and reusable; performance depends on linker and pore structure. nih.gov
Polymer (Polystyrene) Carboxylate interchange reaction with a carboxy-functionalized polymer. researchgate.netAsymmetric Cyclopropanation.Higher yields than homogeneous analogues, though with lower stereoselectivity in some cases. researchgate.net
Protein Crystals (RNase A) Diffusion and binding of [Rh₂(OAc)₄] into porous, cross-linked crystals. nih.govOlefin Cyclopropanation.Creates a novel biohybrid heterogeneous catalyst active in aqueous media. nih.gov
Cellulose (B213188) Nanocrystals Grafting of chiral dirhodium catalysts onto the cellulose surface. researchgate.netAsymmetric Cyclopropanation.Preserves enantioselectivity of the chiral catalyst in a heterogeneous format. researchgate.net

Supramolecular Assemblies Involving Dirhodium(II) Pivalate (B1233124) Complexes

The paddlewheel structure of dirhodium(II) pivalate is not only a hub for catalysis but also an ideal building block, or "tecton," for constructing larger, highly organized supramolecular architectures. The two rhodium atoms possess axial coordination sites that are perpendicular to the plane of the four pivalate ligands. These sites can readily and reversibly bind to Lewis basic donor atoms (typically nitrogen or oxygen) of other molecules, known as "linker" ligands. mdpi.com This coordination-driven self-assembly allows for the programmed construction of complex structures ranging from discrete molecules to infinite networks. mdpi.com

The geometry of the final assembly is dictated by the structure of the linker ligand:

Discrete Assemblies: Using ligands with a limited number of binding sites and specific angles, such as bis- or tris-pyridyl molecules, can lead to the formation of discrete, closed structures like molecular squares, pyramids, or cages. acs.org

1D Coordination Polymers: Linear, bidentate ligands (e.g., 1,4-diazabicyclo[2.2.2]octane, DABCO) can bridge dirhodium units in a sequential fashion, creating one-dimensional chains or helical polymers. mdpi.com

2D and 3D Networks: More complex polydentate ligands can connect multiple dirhodium paddlewheels to form two-dimensional layers or three-dimensional metal-organic frameworks (MOFs). These structures can feature porous channels and cavities, with the size and shape determined by the length and geometry of the organic linkers. rsc.org

The pivalate groups themselves play a crucial role. Their bulky tert-butyl substituents influence the steric environment around the dirhodium core, affecting the packing of the resulting assemblies and the accessibility of the axial sites. mdpi.com These supramolecular structures are of significant interest because their properties are often more than the sum of their parts, exhibiting emergent functions in areas like molecular recognition, storage, and catalysis.

Linker Ligand TypeResulting ArchitectureDescription
Monodentate N-donor (e.g., Pyridine) Simple AdductThe ligand coordinates to one or both axial sites of a single dirhodium unit.
Bidentate Linear N-donor (e.g., DABCO) 1D Chain / Helical PolymerLigands bridge dirhodium units sequentially to form an infinite chain. mdpi.com
Bidentate Angular N-donor Discrete Metallacycle (e.g., Molecular Square)The angle of the linker directs the assembly into a closed, cyclic structure.
Trigonal N-donor (e.g., tris(4'-pyridyl)methylsilane) Discrete Cage / 2D LayerCan form discrete pyramidal complexes or extended 2D layered motifs. acs.org
Chelating Dicarboxylates cis-Chelate Complex / Polymeric NetworkCan replace two adjacent pivalate ligands to form a chelate ring, with potential for further polymerization. rsc.org

Applications in Materials Science

The unique catalytic and structural properties of dirhodium(II) pivalate and its analogues are being harnessed to create novel functional materials with applications spanning electronics, catalysis, and biotechnology.

Organic Electronic Materials: A key application lies in the precise functionalization of hole-transport materials (HTMs), which are critical components in organic light-emitting diodes (OLEDs) and perovskite solar cells. Dirhodium-catalyzed C-H insertion provides a direct method to introduce functional groups, such as carboxylic esters or polymerizable moieties like norbornene, onto triarylamine-based HTMs. acs.orgnih.gov This allows for fine-tuning of the material's electronic properties, processability, and ability to bind to surfaces, offering a straightforward route to a diverse range of advanced HTMs. nih.gov

Porous and Biohybrid Catalytic Materials: As discussed previously, immobilizing dirhodium complexes on solid supports or within crystal lattices creates robust, heterogeneous catalysts. nih.gov When dirhodium paddlewheels are used as nodes to build metal-organic frameworks, the resulting materials can exhibit high porosity. These pores can be used for size-selective catalysis or for the storage of small molecules. The creation of biohybrid materials, such as the [Rh₂(OAc)₄]/RNase A adduct, demonstrates the potential for designing catalysts that operate in biological environments. nih.gov

Functional Polymeric Materials: Dirhodium-catalyzed reactions can be used to synthesize monomers that are subsequently polymerized. For example, a norbornene-functionalized triarylamine, synthesized via Rh-catalyzed C-H insertion, was polymerized using ring-opening metathesis polymerization (ROMP). The resulting polymer retained the desirable electrochemical and optical properties of the parent HTM, demonstrating a powerful method for integrating specific functionalities into a polymer backbone. nih.gov

Material TypeRole of Dirhodium(II) ComplexPotential Application
Hole-Transport Materials (HTMs) Catalyst for C-H functionalization to add new functional groups. nih.govOrganic LEDs (OLEDs), Perovskite Solar Cells. nih.gov
Biohybrid Crystals Active catalytic sites fixed within a porous protein crystal matrix. nih.govHeterogeneous catalysis in aqueous media, biocatalysis. nih.gov
Functional Polymers Catalyst to synthesize functionalized monomers for subsequent polymerization. nih.govProcessable materials for organic electronics, specialty polymers.
Metal-Organic Frameworks (MOFs) Structural building block (node) connected by organic linkers. rsc.orgGas storage, chemical separations, heterogeneous catalysis.

Comparative Analysis with Other Transition Metal Catalysts (e.g., Pd, Cu, Ir, Ru) in Related Transformations

The utility of dirhodium(II) pivalate is best understood in the context of other transition metal catalysts. While overlaps exist, each metal often displays a unique reactivity profile, excelling in different types of transformations.

Rhodium vs. Copper: The quintessential comparison is in cyclopropanation . Both Rh(II) and Cu(I) complexes are highly effective at catalyzing the reaction between a diazo compound and an alkene. However, dirhodium(II) catalysts, particularly chiral derivatives, are often superior for reactions involving donor-acceptor carbenes, providing exceptional levels of diastereoselectivity and enantioselectivity. emory.edunih.gov Copper catalysts, often utilizing chiral bis(oxazoline) ligands, are also highly effective and can be advantageous in terms of cost, but may offer a different spectrum of substrate compatibility. nih.gov The mechanism is also subtly different; the Rh-carbene is highly electrophilic, while the Cu-carbene can have more varied reactivity.

Rhodium vs. Palladium: This comparison is most relevant in C-H functionalization . Palladium catalysis, typically operating through a Pd(II)/Pd(0) or Pd(II)/Pd(IV) cycle, is a powerhouse for directed C-H activation. nih.govacs.org It generally requires a directing group on the substrate to position the metal for C-H cleavage, a process often described as concerted metalation-deprotonation. nih.govyoutube.com This makes it exceptionally predictable for ortho-functionalization of aromatic rings. In contrast, dirhodium-catalyzed C-H functionalization proceeds via the insertion of a highly reactive rhodium-carbene (or nitrene) intermediate into a C-H bond. nih.gov This reaction is governed by the electronics of the C-H bond (favoring electron-rich or sterically accessible sites) and does not typically require a directing group, offering a complementary and powerful strategy for functionalizing unactivated C-H bonds. nih.govnih.gov

Rhodium vs. Iridium and Ruthenium: Iridium and ruthenium complexes are champions of hydrogenation and transfer hydrogenation reactions, processes central to reductive chemistry. acs.orgrsc.org They are known for activating H₂ or hydrogen donors (like isopropanol) to reduce double bonds, ketones, and imines, often with very high enantioselectivity. rsc.org While some Rh(I) complexes (e.g., Wilkinson's catalyst) are famous for hydrogenation, the dirhodium(II) pivalate scaffold is not primarily used for this purpose. Instead, its chemistry is dominated by the generation of carbenes and nitrenes. nih.gov In areas like C-H amination, both iridium and rhodium catalysts are employed, but they operate via distinct mechanisms—often involving nitrene insertion for Rh(II) and different pathways for Ir(III) complexes. youtube.comyoutube.com

TransformationDirhodium(II)Palladium(II)Copper(I)Iridium(III) / Ruthenium(II)
Cyclopropanation Excellent. High stereo- and enantioselectivity, especially with donor-acceptor carbenes. emory.edunih.govNot a primary application.Excellent. Widely used, cost-effective, high enantioselectivity with specific ligands. nih.govNot a primary application.
C-H Functionalization Excellent. Via carbene/nitrene insertion. Site-selectivity is electronically controlled. nih.govExcellent. Via directed C-H activation (CMD mechanism). Site-selectivity is controlled by directing groups. nih.govnih.govUsed, but less general than Pd or Rh.Excellent. Can proceed via various mechanisms, including CMD and hydrogen atom transfer. youtube.com
Ylide Formation Excellent. A hallmark reaction leading to sigmatropic rearrangements and cycloadditions. nih.govNot a primary application.Can be used, but less common than Rh.Not a primary application.
Transfer Hydrogenation Not a primary application for Rh(II).Used in some contexts.Used in some contexts.Excellent. The catalysts of choice for ketones, imines, etc. acs.orgrsc.org
Cross-Coupling Used in some cross-coupling reactions. mdpi.comExcellent. The dominant metal for Suzuki, Heck, Stille, etc. reactions.Used in specific coupling reactions (e.g., Ullmann).Less common for traditional cross-coupling.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2,2-dimethylpropanoate rhodium(II) complexes with high purity and yield?

  • Methodological Answer : Synthesis typically involves refluxing rhodium precursors (e.g., RhCl₃·3H₂O) with 2,2-dimethylpropanoate ligands under inert atmospheres (argon/nitrogen) to prevent oxidation. Ligand-to-metal ratios (1:1 to 2:1) and reaction duration (12–24 hours) are critical for yield optimization. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (from ethanol) ensures high purity. Characterization via ¹H/¹³C NMR and FT-IR confirms ligand coordination, while X-ray crystallography (using SHELXL ) validates structural integrity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of 2,2-dimethylpropanoate rhodium(II) complexes?

  • Methodological Answer :

  • Spectroscopy : ¹H NMR (for ligand proton environments), IR (C=O stretching ~1700 cm⁻¹), and UV-Vis (d-d transitions in visible range) are standard.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software resolves bond lengths/angles and oxidation states. Pair distribution function (PDF) analysis may supplement amorphous samples.
  • Elemental Analysis : Combustion analysis (C, H, N) and ICP-MS (Rh content) verify stoichiometry .

Q. How can researchers design experiments to assess the stability of rhodium(II) 2,2-dimethylpropanoate complexes under varying environmental conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal Analysis : TGA/DSC under nitrogen to determine decomposition temperatures.
  • Solvent Stability : Monitor complex integrity in polar (water, methanol) vs. non-polar (toluene) solvents via UV-Vis over 48 hours.
  • Air Sensitivity : Expose samples to ambient conditions and track oxidation (Rh(II) → Rh(III)) via cyclic voltammetry .

Advanced Research Questions

Q. What strategies mitigate crystallographic disorder in rhodium(II) complexes with bulky 2,2-dimethylpropanoate ligands?

  • Methodological Answer :

  • Crystallization Optimization : Use slow diffusion (ether into dichloromethane) to grow higher-quality crystals.
  • Data Collection : Collect high-resolution datasets (≤0.8 Å) at low temperature (100 K) to reduce thermal motion artifacts.
  • Refinement : Apply SHELXL’s TWIN and RIGU commands for twinned crystals or rigid-body refinement for disordered ligands .

Q. How can researchers resolve discrepancies in reported catalytic activities of rhodium(II) complexes with 2,2-dimethylpropanoate ligands across different studies?

  • Methodological Answer : Conduct systematic reviews to identify variables (e.g., solvent polarity, substrate scope, Rh oxidation state). Reproduce experiments under standardized conditions (e.g., 25°C, 1 atm) and validate via:

  • Control Experiments : Compare catalytic turnover (TON) with/without ligands.
  • Computational Studies : Density functional theory (DFT) models (e.g., B3LYP/def2-TZVP) to probe electronic effects .
  • Meta-Analysis : Use statistical tools (ANOVA) to assess significance of reported differences .

Q. What advanced experimental and computational methods are recommended for elucidating the reaction mechanisms of rhodium(II) 2,2-dimethylpropanoate complexes in catalytic cycles?

  • Methodological Answer :

  • In Situ Spectroscopy : Time-resolved IR or Raman to track intermediate species during catalysis.
  • Isotopic Labeling : ¹⁸O or deuterated substrates to confirm bond-breaking steps.
  • DFT/MD Simulations : Map free-energy landscapes (e.g., using Gaussian or ORCA) to identify transition states .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with protiated/deuterated substrates to infer rate-determining steps .

Data Analysis and Reproducibility

Q. How should researchers address inconsistencies in spectroscopic data (e.g., NMR splitting patterns) for rhodium(II) complexes with similar ligands?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Probe dynamic effects (e.g., fluxionality) by acquiring spectra from 25°C to -40°C.
  • 2D NMR : COSY/NOESY to resolve overlapping signals and confirm ligand conformation.
  • Cross-Validation : Compare with literature data for analogous complexes (e.g., dirhodium carboxylates) .

Q. What steps ensure reproducibility in catalytic studies involving rhodium(II) 2,2-dimethylpropanoate complexes?

  • Methodological Answer :

  • Detailed Protocols : Document exact ligand ratios, solvent degassing methods, and catalyst loading (mol%).
  • Reference Catalysts : Include established catalysts (e.g., Rh₂(OAc)₄) as positive controls.
  • Open Data : Share raw spectra, crystallographic .cif files, and computational input files via repositories (e.g., Cambridge Crystallographic Data Centre) .

Tables of Key Data

Technique Application Key Parameters Reference
SC-XRD (SHELXL)Structural refinementR-factor < 5%, resolution ≤0.8 Å
DFT (B3LYP/def2-TZVP)Mechanistic modelingGibbs free energy (ΔG‡) for transition states
VT ¹H NMRDetecting fluxional behaviorTemperature range: -40°C to 25°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.